molecular formula C17H18ClFN2 B5646178 1-(3-chlorophenyl)-4-(3-fluorobenzyl)piperazine

1-(3-chlorophenyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B5646178
M. Wt: 304.8 g/mol
InChI Key: IIQNKEKSEODNKE-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-4-(3-fluorobenzyl)piperazine” is a chemical compound belonging to the class of benzylpiperazine derivatives. Such compounds are of interest in pharmaceutical and chemical research due to their diverse biological activities and potential as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives typically involves multi-step chemical processes, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis reactions. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine has been described, which shares similarities with the synthesis of the compound (Quan, 2006).

Molecular Structure Analysis

Structural analysis of benzylpiperazine derivatives is often conducted using techniques such as IR, 1H-NMR, and X-ray diffraction studies. These techniques confirm the molecular structure, showing the presence of characteristic groups and the overall molecular conformation (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-4-2-6-17(12-15)21-9-7-20(8-10-21)13-14-3-1-5-16(19)11-14/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQNKEKSEODNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5263058

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